

Application Notes and Protocols: 2-Amino-5-bromothiazole Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromothiazole hydrobromide

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Introduction

2-Amino-5-bromothiazole hydrobromide is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the construction of biologically active molecules. Its unique structure, featuring a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of **2-Amino-5-bromothiazole hydrobromide** in key synthetic reactions, including the preparation of the free base, its application in cross-coupling reactions, and its role in the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromothiazole and its hydrobromide salt is provided below.

Property	2-Amino-5-bromothiazole	2-Amino-5-bromothiazole Hydrobromide
Molecular Formula	C ₃ H ₃ BrN ₂ S	C ₃ H ₄ Br ₂ N ₂ S
Molecular Weight	179.04 g/mol	259.95 g/mol
Appearance	White to light yellow crystalline powder	White to off-white solid
Melting Point	95-106 °C[1]	165 °C (decomposes)[2]
Solubility	Soluble in polar organic solvents	Soluble in water

I. Preparation of 2-Amino-5-bromothiazole (Free Base)

The hydrobromide salt is often the commercially available form of 2-Amino-5-bromothiazole. For many synthetic applications, neutralization to the free base is a necessary first step.

Experimental Protocol: Neutralization of 2-Amino-5-bromothiazole Hydrobromide[3]

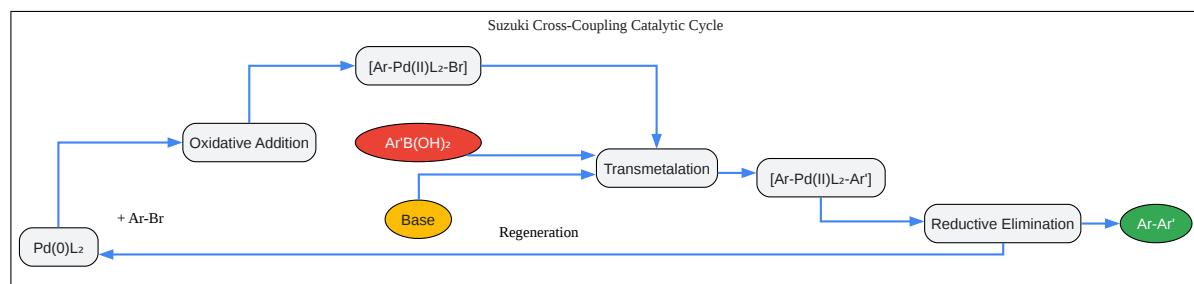
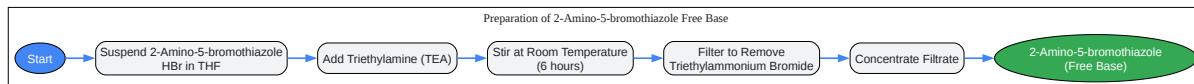
Materials:

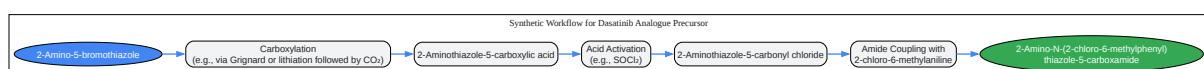
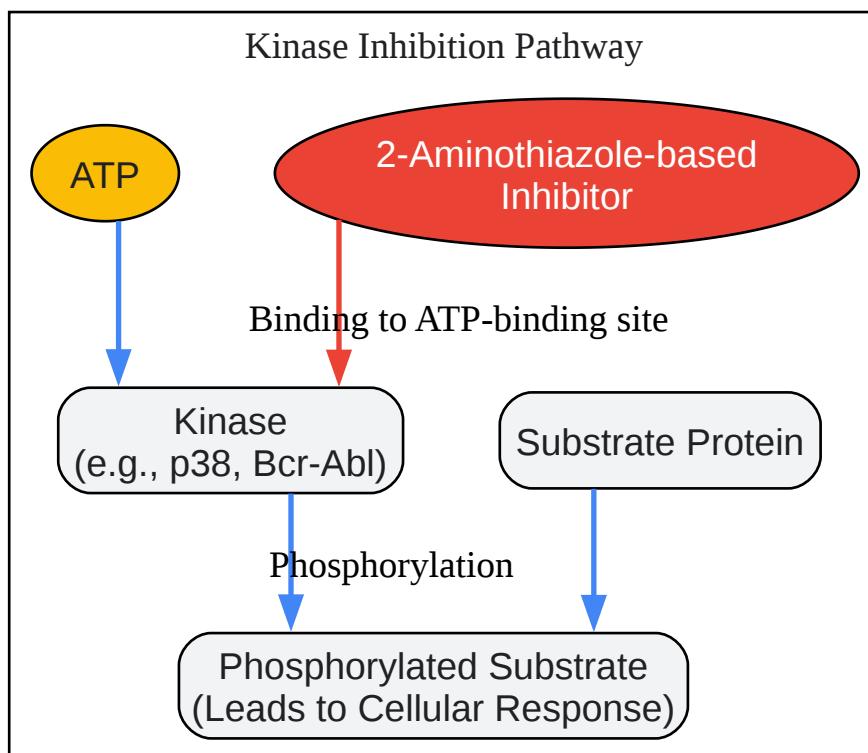
- **2-Amino-5-bromothiazole hydrobromide**
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Rotary evaporator
- Filtration apparatus

Procedure:

- Suspend **2-Amino-5-bromothiazole hydrobromide** (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL) in a round-bottom flask.
- To this suspension, add triethylamine (TEA, 24.1 mL, 174.53 mmol) dropwise at room temperature with stirring.
- Continue stirring the mixture at room temperature for 6 hours.
- After the reaction is complete, remove the resulting precipitate (triethylammonium bromide) by filtration.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-Amino-5-bromothiazole as a solid.
- The resulting product can often be used in subsequent steps without further purification.

Expected Yield: Approximately 80-95%.[\[1\]](#)[\[3\]](#)





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